



# **Application Notes and Protocols: TVB-3664 in Non-Alcoholic Steatohepatitis (NASH) Studies**

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Compound of Interest		
Compound Name:	TVB-3664	
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### Introduction

Non-alcoholic steatohepatitis (NASH), recently renamed metabolic dysfunction-associated steatohepatitis (MASH), is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1][2] A key pathological driver of NASH is elevated de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[3][4] Fatty Acid Synthase (FASN) is the terminal enzyme in this pathway, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[4] Its expression and activity are significantly upregulated in patients with NAFLD/NASH, making it a prime therapeutic target.[4]

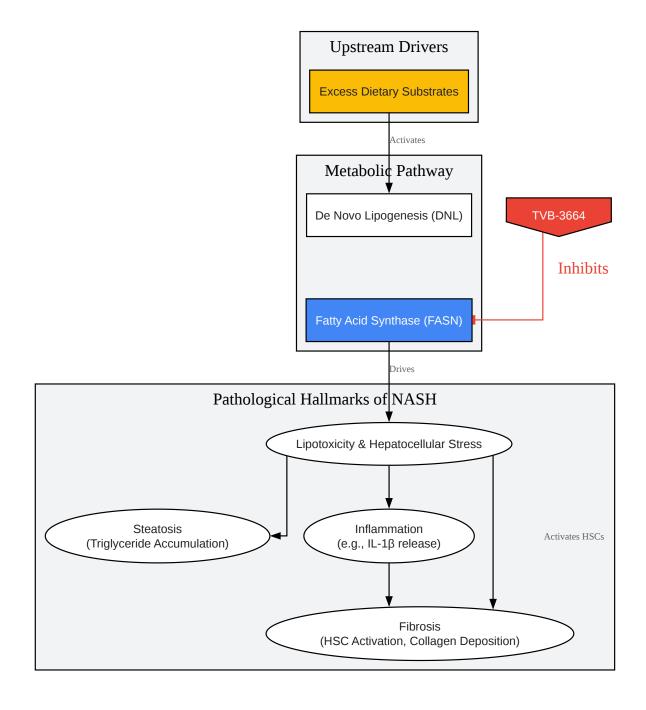
**TVB-3664** is a potent and selective, orally bioavailable small-molecule inhibitor of FASN.[5] It targets the ketoreductase domain of the enzyme, blocking fatty acid synthesis.[4][5] Preclinical studies have demonstrated that by inhibiting FASN, **TVB-3664** can target the three main hallmarks of NASH: steatosis, inflammation, and fibrosis.[1][6] This document provides a summary of its application in preclinical NASH models, including quantitative data and detailed experimental protocols.

### **Mechanism of Action**

**TVB-3664** exerts its therapeutic effects by directly inhibiting FASN, which sets off a cascade of beneficial downstream effects. The inhibition of FASN reduces the production of palmitate, a key fatty acid that contributes to the accumulation of triglycerides (steatosis) in hepatocytes.[1] [7] This reduction in lipid species also alleviates lipotoxicity, a major cause of hepatocellular



stress, inflammation, and the activation of hepatic stellate cells (HSCs), which are the primary drivers of fibrosis.[1][4][6] Furthermore, FASN inhibition has been shown to have direct anti-inflammatory and anti-fibrotic effects on immune cells and HSCs, respectively.[1][6]



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Caption: Mechanism of TVB-3664 in mitigating NASH pathology.

### **Data Presentation**

Quantitative data from preclinical studies are summarized below to highlight the efficacy of **TVB-3664** in various NASH models.

Table 1: Summary of In Vivo Efficacy of TVB-3664 in Murine NASH Models



Model Type &  Duration	Treatment Dose & Duration	Key Outcomes	Reference
High- Fat/Fructose/Choleste rol Diet (HFFCD) + CCl4; 24 weeks	3, 5, 10 mg/kg/day (oral); Weeks 13-24	Dose-dependent reduction in NASH activity, fibrosis stage, and collagen deposition. Significant reduction in profibrotic gene expression (Collagen1a1, aSMA). At 10 mg/kg, reduced HCC tumor development by 85%.	[1][8]
Gubra Amylin NASH (GAN) Diet-Induced Obese, Biopsy- Confirmed MASH; 12 weeks	10 mg/kg/day (oral); 12 weeks	Significant reduction in body weight, fat mass, liver weight, ALT, AST, total cholesterol, and triglycerides. Improved NAFLD Activity Score (NAS) primarily due to reduced steatosis. Decreased markers of inflammation (galectin-3) and stellate cell activation (α-SMA).	[9][10]
Diet-Induced Established NASH (Biopsy-Confirmed)	10 mg/kg/day (oral)	Reduced mean NAS from 6.0 to 3.8. Reduced fibrosis score, ALT, and triglyceride levels.	[1][11]
Aged Wild-Type Mice (~40 weeks)	10 mg/kg/day (oral); 3 weeks	Ameliorated fatty liver phenotype, decreased	[5]



hepatic and serum triglycerides, and reduced lipid accumulation (Oil-Red-O staining).

Table 2: Summary of In Vitro Effects of TVB-3664 and Related FASN Inhibitors

Cell/Tissue Model	Compound	Key Outcomes	Reference
Human Primary Liver Microtissues	TVB-2640 (Denifanstat)	Decreased triglyceride content.	[1][6]
Human Hepatic Stellate Cells (LX-2 and primary hHSCs)	TVB-3664 (50-150 nM)	Reduced expression of fibrosis markers including Collagen1α1 and α-smooth muscle actin (αSMA).	[1][6][7]
Human CD4+ T cells	FASN Inhibitor	Decreased production of pro-inflammatory Th17 cells.	[1][6]
Human Peripheral Blood Mononuclear Cells (PBMCs)	TVB-3166	Reduced IL-1β release following LPS stimulation.	[1][6]

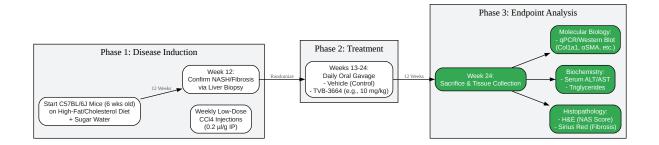
### **Experimental Protocols**

The following protocols provide detailed methodologies for evaluating **TVB-3664** in common preclinical NASH models.

## Protocol 1: In Vivo Efficacy in a Diet and CCl4-Induced Murine NASH Model

This protocol describes a therapeutic study to assess the efficacy of **TVB-3664** in mice with established NASH and fibrosis.





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**Caption:** Experimental workflow for an *in vivo* **TVB-3664** therapeutic study.

- 1. Materials and Reagents:
- Animals: Male C57BL/6J mice, 6 weeks old.
- Diet: High-fat cholesterol western diet (WD) and glucose-fructose sugar water.
- Chemicals: Carbon tetrachloride (CCl4), corn oil (or other suitable vehicle for CCl4).
- Test Article: TVB-3664.
- Vehicle for TVB-3664: 30% PEG400 in sterile water.[8]
- 2. Disease Induction (12 weeks):
- Acclimatize mice for one week on a normal diet.
- Switch mice to the WD and sugar water ad libitum.
- Administer weekly intraperitoneal (IP) injections of CCl4 (0.2 μl/g body weight) to induce fibrosis.[8]



- At week 12, perform liver biopsies on a subset of animals to confirm the establishment of NASH and fibrosis (target NAS ≥ 5).
- 3. Treatment Protocol (12 weeks):
- Randomize mice with confirmed NASH into treatment groups (n=10-12 per group):
  - Group 1: Vehicle (30% PEG400 in water), oral gavage, once daily.
  - Group 2: TVB-3664 (e.g., 3 mg/kg), oral gavage, once daily.
  - Group 3: TVB-3664 (e.g., 10 mg/kg), oral gavage, once daily.
- Continue WD, sugar water, and weekly CCl4 injections throughout the treatment period.
- Monitor body weight and general health status weekly.
- 4. Endpoint Analysis (at Week 24):
- Collect terminal blood samples via cardiac puncture for biochemical analysis (serum ALT, AST, triglycerides, cholesterol).
- Perfuse and harvest the liver. Weigh the entire liver.
- Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (H&E for NAFLD Activity Score; Picrosirius Red/Sirius Red for collagen/fibrosis quantification).
- Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for molecular analysis.
- Molecular Analysis:
  - Gene Expression: Extract RNA and perform RT-qPCR to measure the expression of profibrotic genes (e.g., Col1a1, Acta2 (αSMA), Timp1).[3][8]
  - Protein Expression: Extract protein and perform Western blotting to quantify Collagen1α1 and αSMA protein levels.[8]



## Protocol 2: In Vitro Anti-Fibrotic Activity on Human Hepatic Stellate Cells (LX-2)

This protocol assesses the direct anti-fibrotic effect of **TVB-3664** on an activated human hepatic stellate cell line.

- 1. Materials and Reagents:
- Cells: LX-2 human hepatic stellate cell line.
- Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Test Article: TVB-3664 dissolved in DMSO to create a stock solution.
- Reagents: RNA extraction kits, cDNA synthesis kits, qPCR reagents (e.g., SYBR Green), primary antibodies for αSMA and Collagen1α1, appropriate secondary antibodies, DAPI stain.
- 2. Cell Culture and Treatment:
- Culture LX-2 cells in standard media until they reach ~70-80% confluency.
- Seed cells in appropriate plates (e.g., 6-well plates for RNA/protein, 96-well plates for imaging).
- Allow cells to adhere overnight.
- Starve cells in low-serum media (e.g., 0.5% FBS) for 24 hours to synchronize them.
- Treat cells with varying concentrations of TVB-3664 (e.g., 0, 50 nM, 150 nM) in low-serum media.[7] The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
- 3. Analysis of Fibrotic Markers (48-hour endpoint):
- Gene Expression (RT-qPCR):
  - After 48 hours of treatment, lyse the cells and extract total RNA.



- Synthesize cDNA from the RNA.
- Perform qPCR using primers for human COL1A1, ACTA2, and a suitable housekeeping gene (e.g., GAPDH).
- Calculate relative gene expression using the 2-ΔΔCt method.[7]
- Protein Expression (Immunocytochemistry):
  - Culture and treat cells on glass coverslips or in imaging-compatible plates.
  - After 48 hours, fix the cells with 4% paraformaldehyde.
  - Permeabilize the cells (e.g., with 0.1% Triton X-100).
  - Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
  - Incubate with primary antibodies against Collagen1 $\alpha$ 1 and  $\alpha$ SMA overnight at 4 $^{\circ}$ C.
  - Wash and incubate with fluorescently-labeled secondary antibodies. Counterstain nuclei with DAPI.
  - Acquire images using a fluorescence microscope and quantify fluorescence intensity or the number of positive cells.[7]

### Conclusion

**TVB-3664** is a valuable research tool for studying the role of de novo lipogenesis and FASN in the pathogenesis of NASH. Preclinical data strongly support its ability to ameliorate all three key features of the disease: steatosis, inflammation, and fibrosis.[1] The protocols outlined here provide a framework for researchers to further investigate the therapeutic potential of FASN inhibition in relevant in vitro and in vivo models of NASH. These studies demonstrate that targeting FASN addresses not only the accumulation of fat but also the downstream inflammatory and fibrogenic signaling that drives disease progression.[1][6]



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